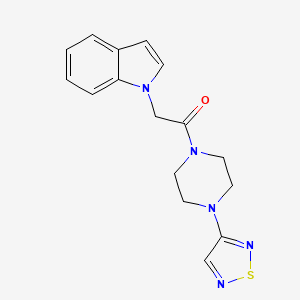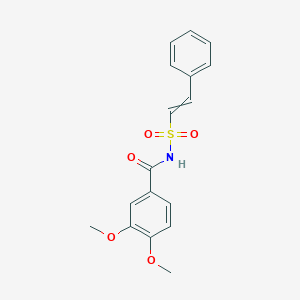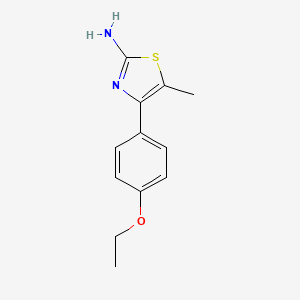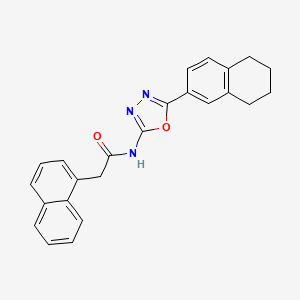
1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is an organic compound that has gained significant attention in the field of scientific research. This compound is also known as TDIPPE and belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific studies.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of novel thiadiazole compounds, including those with piperazine and indole moieties, involves complex chemical processes that yield a variety of compounds with potential biological activities. For instance, Xia et al. (2015) synthesized fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine, characterized by various spectral and analytical methods (Xia, 2015). Similarly, Rajkumar et al. (2014) reported the synthesis of piperazine derivatives characterized by IR, NMR, and mass spectral studies, demonstrating the complexity and versatility of these synthesis processes (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Biological Activities and Potential Therapeutic Applications
The synthesized thiadiazole derivatives have been evaluated for various biological activities, indicating their potential therapeutic applications. For example, compounds synthesized by Ahmed et al. (2017) demonstrated significant anti-inflammatory activity, suggesting their utility in treating inflammatory conditions (Ahmed, Molvi, & Khan, 2017). Additionally, Omar et al. (2022) synthesized N,N'-disubstituted piperazine conjugated with thiadiazole and triazole, showing significant antimicrobial activity against gram-negative bacteria, highlighting their potential as antimicrobial agents (Omar, Alshaye, Mosa, El-Sadany, Hamed, & El-Atawy, 2022).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of thiadiazole derivatives have been a focus of several studies. For instance, the compounds synthesized by Foroumadi et al. (2007) showed good antibacterial activity against Gram-positive bacteria, indicating their potential use in combating bacterial infections (Foroumadi, Firoozpour, Emami, Mansouri, Ebrahimabadi, Asadipour, Amini, Saeid-Adeli, & Shafiee, 2007). Furthermore, Rashdan et al. (2021) synthesized thiadiazole-based molecules showing good docking scores against COVID-19 main protease, suggesting their potential role in antiviral therapy (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
Antidepressant and Anticonvulsant Activities
Thiadiazole derivatives have also been investigated for their antidepressant and anticonvulsant activities. Hassan et al. (2011) synthesized spiro(indolone-3,2'-[1,3,4]thiadiazol)-2-ones and evaluated them for antidepressant and anticonvulsant activities, demonstrating the potential of these compounds in treating neurological disorders (Hassan, Abdel-latif, El-Din, Abdel‐Aziz, Mostafa, & Bräse, 2011).
Anticancer Activity
The potential anticancer activity of thiadiazole derivatives has been explored, with Kumar et al. (2013) synthesizing piperazine-2,6-dione derivatives and evaluating them for anticancer activity. These studies reveal the compounds' capacity to inhibit cancer cell growth, suggesting their utility in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).
特性
IUPAC Name |
2-indol-1-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(12-21-6-5-13-3-1-2-4-14(13)21)20-9-7-19(8-10-20)15-11-17-23-18-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANITYKMRNJWTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide](/img/structure/B2570445.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone](/img/structure/B2570447.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate](/img/structure/B2570448.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2570449.png)


![2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2570453.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2570456.png)


methanone](/img/structure/B2570462.png)
![2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570463.png)

![(2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2570466.png)